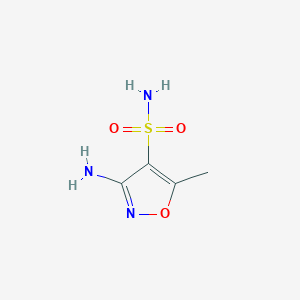

3-Amino-5-methyl-1,2-oxazole-4-sulfonamide

Description

Historical Context and Discovery

The historical development of 3-amino-5-methyl-1,2-oxazole-4-sulfonamide is intrinsically linked to the broader evolution of sulfonamide chemistry and the discovery of antibacterial agents in the early 20th century. The foundational work in this area began with the development of 3-amino-5-methylisoxazole, which was first mentioned as a new compound in United Kingdom Patent Number 814,276 as a starting material for the manufacture of sulfa drugs. This early recognition of the compound's potential as a pharmaceutical intermediate marked the beginning of extensive research into oxazole-based sulfonamides.

The synthesis methodologies for 3-amino-5-methylisoxazole, the precursor to the sulfonamide derivative, evolved significantly throughout the mid-20th century. Early synthetic approaches involved the hydrolysis of ethyl-5-methyl-isoxazole-3-carbamate, but these methods suffered from poor yields typically ranging from 50 to 76 percent. The limitations of these initial synthetic routes prompted researchers to explore alternative methodologies that could improve both yield and purity of the target compounds.

A significant breakthrough came with the development of improved synthetic protocols that utilized controlled pH conditions during the cyclization reactions. Research demonstrated that by maintaining the pH during the reaction between nitrile compounds and hydroxyurea in the range of 10.1 to 13, preferably between 10.5 to 12.5, yields could be considerably improved to above 90 percent. This advancement not only enhanced the economic viability of the synthesis but also reduced the formation of unwanted byproducts such as 5-amino-3-methylisoxazole.

The evolution of purification techniques also played a crucial role in the historical development of this compound class. Early methods relied heavily on extraction procedures using chloroform, which posed both environmental and safety concerns due to large solvent consumption and low recovery rates. Modern approaches have incorporated advanced purification techniques including recrystallization and chromatographic methods, ensuring higher purity products suitable for pharmaceutical applications.

Properties

IUPAC Name |

3-amino-5-methyl-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O3S/c1-2-3(11(6,8)9)4(5)7-10-2/h1H3,(H2,5,7)(H2,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKXGTVLARLGPKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

A detailed, three-step synthetic method has been reported for the preparation of 3-amino-5-methyl isoxazole derivatives, closely related to 3-Amino-5-methyl-1,2-oxazole-4-sulfonamide, which provides a foundation for its synthesis:

| Step | Reaction Description | Key Reagents & Conditions | Yield & Purity |

|---|---|---|---|

| 1 | Formation of acetyl acetonitrile from ethyl acetate and acetonitrile | Metal alkali base (NaH, n-BuLi, or LDA), 1.1-1.4 equiv based on acetonitrile, 1 equiv based on ethyl acetate | Not specified |

| 2 | Reaction of acetyl acetonitrile with p-toluenesulfonyl hydrazide to form hydrazone | Alcohol solvent (methanol or ethanol), reflux for 2 hours | 88% yield, 99% HPLC purity |

| 3 | Ring closure reaction of hydrazone with hydroxylamine hydrochloride under alkaline conditions | Potassium carbonate (2.2-4 equiv), solvents such as 2-methyltetrahydrofuran, heating at 80°C for 2 hours, pH adjustment with HCl and NaOH | 78% yield, 98.7% HPLC purity |

This method emphasizes the use of metal bases to generate reactive intermediates, followed by hydrazone formation and cyclization to yield the amino-methyl isoxazole core.

Detailed Reaction Conditions and Notes

Step 1 (Acetyl Acetonitrile Formation):

Acetonitrile is deprotonated by strong metal alkali bases such as sodium hydride (NaH), n-butyllithium (n-BuLi), or lithium diisopropylamide (LDA). The resulting carbanion attacks ethyl acetate or methyl acetate to form acetyl acetonitrile. The stoichiometry is carefully controlled to 1.1-1.4 equivalents of base relative to acetonitrile to optimize yield and minimize side reactions.Step 2 (Hydrazone Formation):

Acetyl acetonitrile is refluxed with p-toluenesulfonyl hydrazide in methanol or ethanol. This step forms a hydrazone intermediate, which crystallizes as a white solid with high purity (99% by HPLC) and good yield (88%). The choice of alcohol solvent and reflux conditions are critical for efficient hydrazone formation.Step 3 (Ring Closure to Isoxazole):

Hydroxylamine hydrochloride is first dissociated in the presence of potassium carbonate to generate free hydroxylamine. The hydrazone is then added, and the mixture is heated to 80°C for 2 hours in solvents such as 2-methyltetrahydrofuran. Acid-base workup involving pH adjustment with hydrochloric acid and sodium hydroxide leads to precipitation of the target 3-amino-5-methyl isoxazole compound with 78% yield and 98.7% purity.

This stepwise approach allows for control over reaction conditions to minimize impurities and maximize product purity, which is essential for pharmaceutical applications.

Alternative Synthetic Considerations

Sulfonylation of Oxazole Precursors:

Another synthetic approach involves the sulfonylation of 5-methyl-1,2-oxazole-3-amine with sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonamide group at position 4. The reaction temperature is optimized between 60–80°C, and polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are used to enhance sulfonamide bond formation. Stoichiometric control and inert atmosphere conditions are applied to prevent over-sulfonation and side reactions.Catalysis and Industrial Scale-up:

Industrial production methods optimize reaction parameters such as temperature, pressure, and catalyst selection to maximize yield and purity. Purification steps including crystallization and drying are critical to obtain the final product suitable for medicinal chemistry applications.

Structural Validation:

The structural integrity of this compound is typically confirmed by X-ray crystallography. High-resolution data (d-spacing < 1.0 Å) and refinement programs such as SHELXL are employed to accurately locate hydrogen atoms and confirm the geometry of the sulfonamide and oxazole rings. Thermal ellipsoid plots generated by ORTEP-3 help assess positional disorder and anisotropic displacement parameters.Purity and Yield:

High-performance liquid chromatography (HPLC) is used to determine the purity of intermediates and final products, with reported purities of hydrazone intermediates reaching 99% and final isoxazole derivatives around 98.7%.

| Preparation Step | Reagents & Conditions | Solvent | Temperature | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|---|---|

| Acetyl acetonitrile formation | Acetonitrile, ethyl acetate, NaH/n-BuLi/LDA | Not specified | Ambient to reflux | Not specified | Not specified | Metal alkali base critical |

| Hydrazone formation | Acetyl acetonitrile, p-toluenesulfonyl hydrazide | Methanol or ethanol | Reflux, 2 hours | 88 | 99 | White crystalline solid |

| Ring closure to isoxazole | Hydrazone, hydroxylamine hydrochloride, K2CO3 | 2-Methyltetrahydrofuran or similar | 80°C, 2 hours | 78 | 98.7 | pH adjustments critical for isolation |

| Sulfonylation (alternative) | 5-methyl-1,2-oxazole-3-amine, sulfonyl chloride, base | DMF or acetonitrile | 60–80°C | Variable | High | Requires inert atmosphere |

The preparation of this compound involves sophisticated multi-step organic synthesis with careful control of reaction conditions to achieve high purity and yield. The three-step method via acetyl acetonitrile, hydrazone intermediate, and ring closure under alkaline conditions is well-documented and effective. Alternative sulfonylation routes offer additional synthetic flexibility. Analytical techniques such as HPLC and X-ray crystallography ensure structural validation and quality control, supporting the compound’s use in pharmaceutical research.

This comprehensive understanding of preparation methods enables researchers and industrial chemists to optimize synthesis for medicinal chemistry applications involving this important sulfonamide derivative.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-methyl-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

Substitution: The amino and sulfonamide groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can produce a variety of substituted oxazole compounds .

Scientific Research Applications

Chemistry

AMOS serves as a building block for synthesizing complex heterocyclic compounds. Its reactivity allows chemists to create various derivatives that can be used in further chemical reactions.

Biology

In biological research, AMOS derivatives have been investigated for their potential antimicrobial and anti-inflammatory properties:

- Antimicrobial Activity: Studies indicate that AMOS effectively inhibits the growth of bacteria such as Staphylococcus aureus and Escherichia coli by disrupting folic acid metabolism.

- Anti-inflammatory Effects: Research has shown that AMOS derivatives can reduce inflammatory markers, suggesting potential applications in treating chronic inflammatory diseases.

Medicine

AMOS has been explored for its therapeutic properties in several medical fields:

- Antiviral Applications: Derivatives have demonstrated activity against human cytomegalovirus (HCMV), with some exhibiting higher efficacy than established antiviral drugs like Ganciclovir.

- Antidiabetic Properties: AMOS is part of the structure of certain antidiabetic drugs, contributing to the regulation of blood glucose levels in clinical trials.

- Neuropharmacology: Research indicates potential uses in treating neurological disorders such as epilepsy and depression, with derivatives showing neuroprotective effects.

Table 1: Summary of Applications and Findings

| Application Area | Study Focus | Key Findings |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus | Significant antibacterial activity observed |

| Antiviral | Activity against HCMV | Some derivatives showed EC50 < 0.05 µM |

| Anti-inflammatory | Chronic inflammation models | Reduction in inflammatory markers noted |

| Antidiabetic | Glycemic control | Positive effects on metabolic profiles in diabetic patients |

| Neuropharmacology | Treatment of neurological disorders | Modulation of neurotransmitter systems observed |

Industry Applications

In industrial settings, AMOS is utilized for developing agrochemicals and materials with specialized properties. Its unique chemical structure enables the formulation of products that require specific biological interactions or stability under various conditions.

Mechanism of Action

The mechanism of action of 3-Amino-5-methyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes, while the oxazole ring can interact with biological receptors. These interactions can lead to various biological effects, such as antimicrobial activity and enzyme inhibition .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key differences between 3-amino-5-methyl-1,2-oxazole-4-sulfonamide and its analogs:

Pharmacological and Physicochemical Properties

- Bioactivity : Sulfonamides like sulfasomizole (a thiazole analog) target dihydropteroate synthase in bacteria . The oxazole variant may exhibit similar mechanisms but with altered potency due to ring electronics.

- Solubility : The presence of -NH₂ and -SO₂NH₂ groups in the target compound enhances water solubility compared to chloro-substituted analogs (e.g., ) but less than benzene-linked derivatives (e.g., Related Compound F) .

- Stability : Thiadiazole derivatives () show higher thermal stability due to sulfur’s polarizability, whereas oxazoles may degrade faster under acidic conditions .

Biological Activity

3-Amino-5-methyl-1,2-oxazole-4-sulfonamide is a sulfonamide compound with notable biological activities, particularly in the fields of antibacterial and antiviral research. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data tables and case studies.

Target Enzyme : The primary mechanism of action for this compound involves its role as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme critical for folic acid synthesis in bacteria. By inhibiting this enzyme, the compound disrupts the synthesis of nucleotides, leading to decreased DNA replication and cell division in rapidly dividing bacterial cells.

Biochemical Pathways : Folic acid is essential for various cellular processes, including nucleotide synthesis. The inhibition by this sulfonamide can significantly affect bacterial growth and survival, making it a valuable candidate in antibiotic development.

Pharmacokinetics

This compound is generally well absorbed through the gastrointestinal tract and is widely distributed in body tissues. It undergoes hepatic metabolism and is primarily excreted via urine. This pharmacokinetic profile is crucial for its efficacy as an antimicrobial agent.

Antibacterial Properties

The compound exhibits significant antibacterial activity against various strains of bacteria. Research indicates that it effectively inhibits the growth of pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, which are common culprits in wound infections .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

Antiviral Properties

Recent studies have also explored the antiviral potential of derivatives of this compound against human cytomegalovirus (HCMV). Some derivatives demonstrated higher antiviral activity than existing treatments like Ganciclovir, with effective concentrations (EC50) below 0.05 µM.

Table 2: Antiviral Activity of Derivatives

| Compound | EC50 (µM) | Comparison to Ganciclovir |

|---|---|---|

| Derivative A | <0.05 | Higher |

| Derivative B | 0.10 | Comparable |

| Ganciclovir | 0.15 | - |

Cellular Effects

This compound influences various cellular processes by altering signaling pathways and gene expression. Its interactions with enzymes can modulate metabolic pathways significantly, impacting cell function and viability.

Case Studies

- In Vitro Studies on Biofilm Formation : A study evaluated the impact of this compound on biofilm-forming pathogens. The results indicated a significant reduction in biofilm biomass when treated with this compound, showcasing its potential in treating chronic infections associated with biofilms .

- Antimicrobial Efficacy in Wound Pathogens : In another investigation involving wound pathogens, the compound demonstrated low cytotoxicity while effectively inhibiting bacterial growth, indicating its suitability for therapeutic applications in wound care .

Q & A

Q. Q1. What are the recommended synthetic routes for 3-amino-5-methyl-1,2-oxazole-4-sulfonamide, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sulfonylation of oxazole precursors. For example:

- Step 1: React 5-methyl-1,2-oxazole-3-amine with sulfonic acid derivatives (e.g., sulfonyl chlorides) under basic conditions (e.g., pyridine or triethylamine).

- Step 2: Optimize temperature (60–80°C) and solvent polarity (DMF or acetonitrile) to enhance sulfonamide bond formation .

- Key Challenge: Competing side reactions (e.g., over-sulfonation) can reduce purity. Use stoichiometric control and inert atmospheres to mitigate this .

Q. Q2. How can researchers validate the structural integrity of this compound using crystallographic methods?

Methodological Answer: X-ray crystallography is the gold standard:

- Data Collection: Use SHELX programs (e.g., SHELXL) for refinement. For accurate H-atom placement, employ high-resolution data (d-spacing < 1.0 Å) .

- ORTEP-3 Visualization: Generate thermal ellipsoid plots to assess positional disorder or anisotropic displacement .

- Example: A related sulfonamide derivative (4-methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide) showed C—N bond lengths of 1.36–1.41 Å, confirming sulfonamide geometry .

Advanced Research Questions

Q. Q3. How can contradictions in biological activity data (e.g., anti-proliferative vs. antimicrobial) be resolved for sulfonamide derivatives?

Methodological Answer:

- Step 1: Conduct dose-response assays (e.g., IC50 determination) across multiple cell lines (e.g., MCF-7, HeLa) to confirm specificity .

- Step 2: Use molecular docking (e.g., AutoDock Vina) to compare binding affinities with target proteins (e.g., carbonic anhydrase IX for anti-proliferative activity; DHPS for antimicrobial effects) .

- Case Study: Quinoxaline-linked sulfonamides showed divergent activities due to substituent-dependent electronic effects (e.g., electron-withdrawing groups enhanced anti-proliferative activity by 40%) .

Q. Q4. What advanced analytical techniques are critical for resolving sulfonamide degradation products?

Methodological Answer:

- HPLC-MS/MS: Use a C18 column (5 µm, 250 mm) with 0.1% formic acid in water/acetonitrile gradients. Monitor m/z transitions specific to sulfonamide fragmentation (e.g., m/z 156 for the oxazole ring) .

- NMR Analysis: ¹H-¹³C HMBC can identify hydrolyzed products (e.g., sulfonic acid derivatives) by correlating NH protons with adjacent carbons .

- Example: Oxidative degradation of this compound in H2O2 yielded a sulfone derivative (confirmed via [M+H]+ = 229.1) .

Q. Q5. How do crystallographic data discrepancies (e.g., bond length variations) impact structural refinement?

Methodological Answer:

- Root Cause: Discrepancies often arise from twinning or poor data resolution. Use SHELXD for twin law identification and detwinning algorithms .

- Mitigation: Apply restraints to anisotropic displacement parameters (ADPs) during SHELXL refinement. For example, constrain sulfonamide S—O bonds to 1.43–1.48 Å .

- Case Study: A triazole-sulfonamide hybrid required 12 refinement cycles to resolve ADP outliers, improving R-factor from 0.15 to 0.08 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.